N(1)-Glycolylbiuret

Description

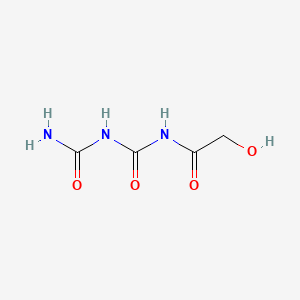

N(1)-Glycolylbiuret (C₄H₇N₃O₄) is a stable radiolytic degradation product of cytosine, identified in aerated aqueous solutions subjected to gamma radiation . Its formation is mediated by hydroxyl radical (•OH) attack on the C5–C6 double bond of cytosine, followed by oxidative rearrangement under acidic conditions (pH 4–5) . Key structural features include a glycolyl group (CH₂OH) attached to the biuret backbone, as confirmed by high-resolution mass spectrometry (HRMS) and fragmentation patterns . Analytical techniques such as thin-layer chromatography (TLC), autoradiography, and liquid scintillation counting were employed for its isolation and quantification, with a reported radiation chemical yield (G-value) peaking at pH 4.5 .

Properties

CAS No. |

89802-97-1 |

|---|---|

Molecular Formula |

C4H7N3O4 |

Molecular Weight |

161.12 g/mol |

IUPAC Name |

N-(carbamoylcarbamoyl)-2-hydroxyacetamide |

InChI |

InChI=1S/C4H7N3O4/c5-3(10)7-4(11)6-2(9)1-8/h8H,1H2,(H4,5,6,7,9,10,11) |

InChI Key |

OSEACUFFCNEASK-UHFFFAOYSA-N |

SMILES |

C(C(=O)NC(=O)NC(=O)N)O |

Canonical SMILES |

C(C(=O)NC(=O)NC(=O)N)O |

Other CAS No. |

89802-97-1 |

Synonyms |

N(1)-glycolylbiuret |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- pH Sensitivity: N(1)-Glycolylbiuret formation is highly pH-dependent, unlike fram-l-aminoacetyl derivatives. Its G-value maximizes under mildly acidic conditions, whereas 1,5-diamino derivatives favor neutral-to-basic pH .

- Stability: this compound exhibits greater stability compared to the cis isomer of 1,5-diamino-4,5-dihydroxyimidazolin-2-one, which undergoes rapid isomerization .

- Radical Pathways : All compounds originate from •OH attack on cytosine’s C5–C6 bond, but divergent rearrangement mechanisms lead to distinct products .

Analytical and Quantitative Differences

- Chromatographic Behavior: this compound was separated using a two-dimensional TLC system (ethyl acetate–propanol–water, 75:16:9 v/v), showing distinct Rf values compared to other products (Table I in ).

- Quantitative Methods: Autoradiography and liquid scintillation counting were standardized for this compound quantification, whereas 1,5-diamino derivatives required additional isomerization controls due to instability .

- G-Values : At pH 4.5, this compound’s G-value surpasses those of most cytosine radiolysis products, highlighting its significance as a major degradation product under acidic conditions .

Mechanistic Insights

- Role of Oxygen : Aerated conditions promote peroxide formation during cytosine radiolysis, but this compound’s synthesis proceeds via glycolylation rather than peroxide-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.